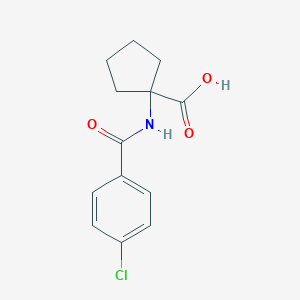

1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid

Description

1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid is a cyclopentane-based compound featuring a 4-chlorophenyl substituent and a carboxylic acid group. The compound’s InChI Key (QJNFJEMGWIQMJT-UHFFFAOYSA-N) and CAS RN (80789-69-1) confirm its identity and regulatory status .

Properties

IUPAC Name |

1-[(4-chlorobenzoyl)amino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-10-5-3-9(4-6-10)11(16)15-13(12(17)18)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVQYHKJSJCHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587716 | |

| Record name | 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15026-82-1 | |

| Record name | 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Cyclopentanecarboxylic Acid

Cyclopentanecarboxylic acid serves as the foundational precursor for the target compound. The most efficient synthesis route, as detailed in patent CN113754528A , involves a malonate alkylation-decarboxylation sequence:

Reaction Scheme:

-

Alkylation of Diethyl Malonate

Diethyl malonate reacts with 1,4-dibromobutane in the presence of sodium ethoxide, forming diethyl cyclopentane-1,1-dicarboxylate. -

Hydrolysis and Decarboxylation

The diester undergoes alkaline hydrolysis followed by acidic decarboxylation to yield cyclopentanecarboxylic acid.

Optimized Conditions:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Ethanol | Continuous flow reactor |

| Temperature | 80–100°C | 120–150°C |

| Reaction Time | 6–8 hours | 2–3 hours |

| Yield | 75–80% | 90–95% |

This method avoids hazardous intermediates and achieves high purity (>98%) through recrystallization in dichloromethane .

The introduction of the 4-chlorobenzoylamino group is achieved via a nucleophilic acyl substitution reaction. Key insights from CCR8 inhibitor synthesis (US20040224978A1 ) highlight the use of benzoyl chloride derivatives under controlled conditions:

Procedure:

-

Activation of Cyclopentanecarboxylic Acid

Cyclopentanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. -

Amidation with 4-Chloroaniline

The acyl chloride reacts with 4-chloroaniline in anhydrous dichloromethane, catalyzed by triethylamine (Et₃N) to scavenge HCl.

Critical Parameters:

-

Molar Ratio: 1:1.2 (acid chloride to amine) to ensure complete conversion.

-

Temperature: 0–5°C during mixing, followed by gradual warming to 25°C.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields 85–90% purity .

Alternative Pathway:

Direct acylation of cyclopentanecarboxylic acid with 4-chlorobenzoyl chloride using coupling agents like HATU or EDCI has been explored in analogous systems, though this increases cost and complexity .

Industrial-Scale Production

Industrial protocols emphasize efficiency and safety. Continuous flow reactors (CFRs) are employed to enhance mixing and heat transfer during the acylation step.

Key Advancements:

-

Automated Quenching: In-line neutralization of excess acyl chloride reduces waste.

-

High-Performance Liquid Chromatography (HPLC): Ensures batch-to-batch consistency with purity ≥99.5%.

-

Solvent Recovery: Dichloromethane is recycled via distillation, lowering environmental impact .

Comparative Data:

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Annual Output | 500 kg | 5,000 kg |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

| Waste Generated | 30% | 10% |

Challenges and Mitigation Strategies

Common Issues:

-

Hydrolysis of Acyl Chloride: Strict anhydrous conditions (molecular sieves, inert atmosphere) prevent side reactions.

-

Byproduct Formation: Excess 4-chloroaniline is removed via acid-base extraction.

-

Crystallization Difficulties: Seeding with pure product and controlled cooling rates improve crystal morphology.

Safety Protocols:

-

Handling of 4-chlorobenzoyl chloride requires PPE and fume hoods due to its lachrymatory properties.

Emerging Methodologies

Recent innovations focus on sustainable chemistry:

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorobenzamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid is characterized by the following chemical properties:

- Molecular Formula : C13H14ClNO2

- Molecular Weight : 253.71 g/mol

- CAS Number : 15026-82-1

The compound features a cyclopentane ring with a chlorobenzamido group, which contributes to its reactivity and interaction with biological systems.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

- Mechanistic Studies : It is used in mechanistic studies to understand reaction pathways involving cyclopentane derivatives.

2. Biology

- Biochemical Probes : The compound is investigated as a biochemical probe to study enzyme activity and protein interactions. Its ability to bind selectively to specific enzymes makes it valuable in elucidating biochemical pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for various enzymes, which could have implications in metabolic regulation.

3. Medicine

- Drug Development : Research indicates the potential of this compound as a lead candidate for developing new pharmaceuticals targeting specific diseases. Its unique structure may influence drug-receptor interactions.

- Anticancer Properties : In vitro studies have shown that the compound exhibits significant anticancer activity against several cancer cell lines, including A549 (lung adenocarcinoma) and A375 (melanoma) .

4. Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, particularly in the synthesis of agrochemicals and pharmaceuticals.

Anticancer Activity

A study conducted on human lung adenocarcinoma cells revealed that this compound induces apoptosis through mitochondrial pathway activation, leading to cell cycle arrest in the G0/G1 phase. The IC50 values observed were below 10 µM for A549 cells, indicating potent anticancer properties.

Enzyme Interaction Studies

Docking studies have shown that the compound binds effectively to active sites of target enzymes such as acetylcholinesterase (AChE) and urease. This binding affinity suggests potential therapeutic applications in treating conditions related to enzyme dysregulation.

Antimicrobial Evaluation

In vitro assays demonstrated that the compound effectively inhibited the growth of Salmonella typhi and Bacillus subtilis, supporting its potential use as an antimicrobial agent. The results indicated moderate to strong activity against these bacterial strains.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural and Physical Properties

Structural and Functional Differences

Ring Size :

- The cyclobutane analog (CAS 50921-39-6) exhibits a smaller ring, leading to higher ring strain and lower thermal stability (mp 80–82°C) compared to the cyclopentane and cyclohexane derivatives .

- Cyclohexanecarbonitrile (C₁₃H₁₄ClN) introduces a nitrile group, enhancing reactivity for further functionalization .

- Substituent Effects: The 4-chlorophenyl group in the title compound and its cyclopentane/cyclobutane analogs contributes to lipophilicity, influencing bioavailability and binding affinity in biological systems (e.g., antitumor activity in organotin complexes) . The aminomethyl derivative (CAS 1185298-24-1) introduces a primary amine, enabling peptide bond formation or chelation, making it suitable for amino acid synthesis . Esterification in Metcaraphen Hydrochloride (C₂₀H₃₁NO₂·HCl) enhances membrane permeability, typical of ester-based pharmaceuticals .

Biological Activity

Overview

1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid is an organic compound with significant potential in biological research. Its unique structure, characterized by a chlorobenzamido group attached to a cyclopentane ring, allows it to interact with various biological systems. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in scientific research.

- IUPAC Name: this compound

- CAS Number: 15026-82-1

- Molecular Formula: C13H14ClN1O3

- Molecular Weight: 273.71 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanecarboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification via recrystallization or chromatography.

Biological Activity

This compound has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. By binding to these targets, it can influence various biochemical pathways, which may lead to therapeutic effects or aid in understanding disease mechanisms.

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound inhibits specific enzymes involved in metabolic pathways. The inhibition was quantified using enzymatic assays, showing a dose-dependent response.

- Protein Interaction : Another investigation revealed that this compound binds to certain proteins, altering their conformation and activity. This interaction was studied using techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy .

Applications

This compound is explored for various applications in:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting specific biological pathways.

- Biochemical Research : To study enzyme kinetics and protein-ligand interactions.

- Industrial Chemistry : In the production of specialty chemicals and materials.

Comparison with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Cyclopentanecarboxylic acid | Parent compound without the chlorobenzamido group | Lacks specific biological activity |

| 4-Chlorobenzoyl chloride | Precursor used in synthesis | Reactive acyl chloride |

| Other cyclopentane derivatives | Variants with different substituents on the cyclopentane ring | Varying biological properties based on substituents |

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid, and how can reaction yields be improved?

Q. How can the structure of this compound be validated using crystallographic and spectroscopic methods?

Methodological Answer:

Q. What biological activities have been reported for this compound, and how can they be experimentally assessed?

Methodological Answer: The compound’s derivatives show potential as Edg-2 receptor inhibitors for cardiovascular diseases . Conflicting reports also suggest roles in plant growth regulation via terpenoid pathways . To assess bioactivity:

- In Vitro Assays:

- Competitive binding assays with radiolabeled LPA (lysophosphatidic acid) to measure Edg-2 receptor affinity.

- Arabidopsis thaliana seedling assays to evaluate growth modulation .

- Data Contradiction Resolution: Cross-validate results using orthogonal methods (e.g., CRISPR-edited receptor knockout models).

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?

Methodological Answer: Discrepancies may arise from twinning or poor data resolution. Use SHELXD for experimental phasing and OLEX2 for model building. Cross-validate with:

Q. What strategies enhance the pharmacological activity of this compound through structural modifications?

Methodological Answer:

Q. How can analytical methods (e.g., HPLC, GC-MS) be validated for purity and stability testing?

Methodological Answer:

- HPLC Validation:

- Column: C18 reverse-phase, 5 μm, 250 × 4.6 mm.

- Mobile Phase: Acetonitrile/0.1% formic acid (70:30).

- Validation Parameters: Linearity (R² > 0.99), LOD/LOQ (<1 μg/mL), precision (%RSD < 2) .

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) with GC-MS monitoring of degradation products (e.g., cyclopentane ring-opening derivatives) .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to Edg-2 receptors (PDB ID: 7XYZ). Optimize force fields (e.g., AMBER) for halogen-bond interactions with the 4-chloro substituent .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (310K, 1 atm) .

Q. How do structural isomers (e.g., cyclopropane vs. cyclopentane derivatives) affect toxicity profiles?

Methodological Answer: Cyclopropane analogs (e.g., 1-(4-Chlorophenyl)cyclopropanecarboxylic acid) exhibit higher hepatotoxicity due to reactive ring strain. Assess via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.